molecular formula C15H14N2O3S2 B12526784 Benzenesulfonamide, 4-methoxy-N-(2-methyl-5-benzothiazolyl)- CAS No. 686746-33-8

Benzenesulfonamide, 4-methoxy-N-(2-methyl-5-benzothiazolyl)-

Cat. No.: B12526784
CAS No.: 686746-33-8
M. Wt: 334.4 g/mol
InChI Key: YEZWXBRQVHPUSW-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methoxy-N-(2-methyl-5-benzothiazolyl)- is a complex organic compound with a unique structure that combines a benzenesulfonamide group with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methoxy-N-(2-methyl-5-benzothiazolyl)- typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methyl-5-aminobenzothiazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methoxy-N-(2-methyl-5-benzothiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thioethers.

Scientific Research Applications

Benzenesulfonamide, 4-methoxy-N-(2-methyl-5-benzothiazolyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methoxy-N-(2-methyl-5-benzothiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the benzothiazole moiety may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
  • 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide
  • 4-Methoxy-N-(2-methoxybenzyl)benzenesulfonamide

Uniqueness

Benzenesulfonamide, 4-methoxy-N-(2-methyl-5-benzothiazolyl)- is unique due to the presence of both the benzenesulfonamide and benzothiazole groups, which confer distinct chemical and biological properties

Properties

CAS No.

686746-33-8

Molecular Formula

C15H14N2O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

4-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C15H14N2O3S2/c1-10-16-14-9-11(3-8-15(14)21-10)17-22(18,19)13-6-4-12(20-2)5-7-13/h3-9,17H,1-2H3

InChI Key

YEZWXBRQVHPUSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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